Product packaging for 5,6-Dimethoxypyridin-2-amine(Cat. No.:CAS No. 127980-46-5)

5,6-Dimethoxypyridin-2-amine

Cat. No.: B581581
CAS No.: 127980-46-5
M. Wt: 154.169
InChI Key: GNTLREADFYJGJQ-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridin-2-amine (CAS 127980-46-5) is a substituted pyridine derivative with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research. Its structure features an electron-donating amino group at the 2-position and methoxy groups at the 5- and 6-positions of the pyridine ring, creating a unique electronic profile that is valuable for constructing more complex molecules. The aminopyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently found in compounds with biological activity. As a key intermediate, it is used in the research and development of potential therapeutic agents. Researchers utilize this chemical in exploring structure-activity relationships and in the synthesis of novel chemical entities. The calculated physical properties include a density of approximately 1.16 g/cm³ and a boiling point of around 257°C at 760 mmHg. This product is supplied with a purity of 99% and should be stored at room temperature in a ventilated place. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B581581 5,6-Dimethoxypyridin-2-amine CAS No. 127980-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLREADFYJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674778
Record name 5,6-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127980-46-5
Record name 5,6-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5,6 Dimethoxypyridin 2 Amine

Advanced Synthetic Routes to the 5,6-Dimethoxypyridin-2-amine Core Structure

The construction of the this compound framework can be approached through several strategic pathways, each offering distinct advantages in terms of starting material availability, reaction efficiency, and control over regioselectivity.

Multi-step Synthesis from Fundamental Precursors

A common and versatile approach to polysubstituted pyridines like this compound begins with readily available and often simpler pyridine (B92270) precursors. A hypothetical multi-step synthesis can be conceptualized starting from a suitably substituted pyridine, such as a dichloropyridine derivative.

One plausible synthetic strategy begins with a dichlorinated pyridine. For instance, a multi-step process can be envisioned starting from a precursor like 2,3-dichloropyridine. This would involve sequential nucleophilic aromatic substitution reactions to introduce the two methoxy (B1213986) groups and the amino group. The order of these introductions is critical to control the regioselectivity of the final product.

A potential synthetic sequence is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1NitrationHNO₃/H₂SO₄2,3-Dichloro-5-nitropyridine
2MethoxylationSodium methoxide (NaOMe), Methanol (B129727) (MeOH), heat2-Chloro-5-nitro-6-methoxypyridine
3Second MethoxylationSodium methoxide (NaOMe), Methanol (MeOH), elevated temperature5,6-Dimethoxy-2-nitropyridine
4Reduction of Nitro GroupH₂, Pd/C or SnCl₂/HClThis compound

This sequence leverages the directing effects of the existing substituents on the pyridine ring to guide the incoming groups to the desired positions. The initial nitration would be followed by selective methoxylation reactions, where reaction conditions can be tuned to favor substitution at specific positions. Finally, the reduction of the nitro group yields the target amine.

Regioselective Functionalization Approaches for Pyridine Derivatives

The synthesis of specifically substituted pyridines heavily relies on regioselective functionalization. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often direct nucleophilic attack to the 2- and 4-positions. However, the presence of activating or deactivating groups can significantly alter this reactivity, allowing for targeted substitutions.

In the context of this compound synthesis, regioselective methoxylation of a dichloropyridine precursor is a key step. The substitution of a chlorine atom with a methoxy group is a nucleophilic aromatic substitution (SNAr) reaction. The rate and regioselectivity of this reaction are influenced by the electronic effects of the substituents already present on the pyridine ring. For example, starting with 2,3-dichloropyridine, the first methoxylation could potentially occur at either the 2- or 3-position. The presence of an electron-withdrawing group, such as a nitro group introduced in a prior step, can further influence the position of nucleophilic attack.

Similarly, the introduction of the amino group at the 2-position can be achieved through regioselective amination of a 2-chloropyridine intermediate. The reactivity of the C-Cl bond at the 2-position of the pyridine ring is generally higher towards nucleophilic substitution compared to other positions, facilitating the regioselective introduction of the amino group.

Catalyst-Mediated Synthesis and Process Optimization

Modern synthetic organic chemistry heavily relies on catalyst-mediated reactions to improve efficiency, selectivity, and substrate scope. The synthesis of this compound can be significantly optimized through the use of various catalytic systems.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. This reaction is highly effective for the synthesis of arylamines from aryl halides.

In a synthetic route to this compound, the final step could involve the palladium-catalyzed amination of a 2-chloro-5,6-dimethoxypyridine intermediate. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

Table of Common Ligands for Buchwald-Hartwig Amination:

Ligand NameStructureKey Features
XPhosBulky, electron-rich biaryl phosphine; effective for a wide range of substrates.
RuPhosBuchwald biaryl phosphine ligand; provides high catalytic activity.
JohnPhosAir-stable and versatile ligand for C-N bond formation.

The use of these advanced catalytic systems allows for the amination to proceed under milder conditions and with higher yields compared to traditional nucleophilic aromatic substitution methods.

While palladium catalysis is prominent, other metal-catalyzed and organocatalytic methods can also be employed in the synthesis of substituted pyridines. Copper-catalyzed amination reactions, for instance, offer an alternative to palladium-based systems for the formation of C-N bonds.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While direct organocatalytic amination of an unactivated pyridine ring is challenging, organocatalysts can be employed in other steps of the synthetic sequence, such as in the construction of the substituted pyridine ring itself from acyclic precursors. These methods often offer advantages in terms of cost, toxicity, and sensitivity to air and moisture compared to metal-based catalysts.

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

Once this compound is synthesized, its primary amino group serves as a versatile handle for further derivatization, allowing for the generation of a library of related compounds with potentially enhanced molecular complexity and biological specificity.

Common derivatization strategies for the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a wide variety of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization reactions allow for the systematic modification of the physicochemical properties of the parent molecule, which is a common strategy in medicinal chemistry for lead optimization.

Functionalization of the Amine Moiety for Diverse Chemical Architectures

The primary amino group at the C2 position is a key nucleophilic center, readily participating in a variety of reactions to build more complex molecular architectures.

Amidation: The formation of an amide bond is a fundamental transformation in organic synthesis, often employed to link molecular fragments. researchgate.net The amine group of this compound can be acylated to form amides using several standard methods. These reactions typically involve the coupling of the amine with a carboxylic acid, which has been activated to enhance its reactivity. researchgate.netnih.gov Common strategies include the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. researchgate.net Alternatively, pre-activated carboxylic acid derivatives such as acyl chlorides or anhydrides can be used.

The general mechanism for carbodiimide-mediated amidation involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of this compound, leading to the formation of a stable amide bond and a urea byproduct. researchgate.net

Interactive Data Table: Common Reagents for Amidation

Reagent Class Specific Example(s) Role Byproduct
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carboxylic acid activation Dicyclohexylurea (DCU), water-soluble urea derivative
Acyl Halides Acetyl chloride, Benzoyl chloride Direct acylation source Hydrochloric acid (HCl)
Phosphonium Salts PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Carboxylic acid activation Tripyrrolidinophosphine oxide

Alkylation: The nucleophilic character of the 2-amino group also allows for alkylation reactions. However, the reactivity of aminopyridines can be complex. Alkylation can potentially occur at the exocyclic amino group or at the endocyclic ring nitrogen, and controlling the regioselectivity is a key synthetic challenge. researchgate.net The reaction of pyridin-2-yl cyanamide sodium salts, for instance, showed that alkylation occurred at the endo-nitrogen atom of the pyridine ring, while a similar pyrimidin-2-yl cyanamide was alkylated at the exo-nitrogen atom of the aminocyano group. researchgate.net For this compound, the specific outcome would depend on the reaction conditions, the nature of the alkylating agent, and the electronic properties of the substituted ring.

Carbamates are versatile functional groups in organic chemistry, serving as important structural motifs in pharmaceuticals and as protecting groups for amines. nih.gov The amine moiety of this compound can be converted into a carbamate (B1207046) derivative through reaction with various reagents. This transformation is valuable for modulating the physicochemical properties of the parent molecule or for use as a synthetic intermediate.

Common methods for carbamate formation include:

Reaction with Chloroformates: Treatment of the amine with an alkyl or aryl chloroformate (e.g., ethyl chloroformate, benzyl chloroformate) in the presence of a base yields the corresponding carbamate.

Reaction with Isocyanates: Direct addition of the amine to an isocyanate provides a facile route to N-substituted carbamates.

Curtius Rearrangement: Carbamates can be formed by trapping the isocyanate intermediate generated from an acyl azide with an alcohol. This method can be adapted for more complex syntheses. A reaction of cyclohexane carboxylic acid with diphenylphosphoryl azide (DPPA) can generate an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. mdpi.com

These derivatives are often stable compounds that can serve as protecting groups, which can be removed under specific conditions to regenerate the free amine. nih.gov

Modifications of the Methoxy Substituents

The two methoxy groups at the C5 and C6 positions are generally stable ether linkages. However, they can be chemically modified, most commonly through demethylation, to yield the corresponding hydroxylated pyridines. This transformation is significant as it introduces hydrogen bond donor capabilities, which can be crucial for biological interactions or further synthetic functionalization.

The standard reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.gov The reaction proceeds by coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, releasing the free phenol upon workup. Selective demethylation of one methoxy group over the other could be challenging and would depend on subtle differences in their electronic environment and steric accessibility.

Strategic Substitutions on the Pyridine Ring for Advanced Analogs

Electrophilic aromatic substitution on the pyridine ring allows for the introduction of new functional groups, leading to the creation of advanced analogs. The reactivity of the pyridine ring is complex and governed by the electronic effects of both the ring nitrogen and the existing substituents.

The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene. uoanbar.edu.iqlibretexts.org The nitrogen atom exerts a strong electron-withdrawing inductive effect and becomes protonated in acidic reaction media, further deactivating the ring. libretexts.org However, the 2-amino and 5,6-dimethoxy groups are all electron-donating and activating, which counteracts the deactivating effect of the ring nitrogen and directs incoming electrophiles to specific positions.

2-Amino Group: A powerful activating group that directs electrophilic attack to the ortho (C3) and para (C5) positions.

5-Methoxy Group: An activating group that directs ortho (C4) and para (C6) to itself.

6-Methoxy Group: An activating group that directs ortho (C5) to itself.

The net result is a complex interplay of these directing effects. The C3 and C4 positions are the most likely sites for electrophilic attack, as they are activated by the powerful amino group (C3) or the 5-methoxy group (C4) and are not sterically hindered. Nitration of 2-aminopyridine (B139424), for example, typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the outcome influenced by reaction conditions. sapub.org For this compound, substitution at C5 is disfavored due to being sterically crowded and already substituted. Therefore, electrophilic substitution is most probable at the C3 or C4 positions.

Interactive Data Table: Potential Electrophilic Substitutions

Reaction Typical Reagents Expected Product(s)
Nitration HNO₃ / H₂SO₄ 3-Nitro-5,6-dimethoxypyridin-2-amine and/or 4-Nitro-5,6-dimethoxypyridin-2-amine
Halogenation Br₂ / FeBr₃ or NBS 3-Bromo-5,6-dimethoxypyridin-2-amine and/or 4-Bromo-5,6-dimethoxypyridin-2-amine
Sulfonation Fuming H₂SO₄ This compound-3-sulfonic acid

Medicinal Chemistry and Pharmacological Investigations of 5,6 Dimethoxypyridin 2 Amine Derivatives

Design and Synthesis of Bioactive Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 5,6-dimethoxypyridin-2-amine core affect biological activity. These studies guide the design of new derivatives with improved potency and selectivity.

The position and electronic nature of substituents on the pyridine (B92270) ring significantly impact the bioactivity of this compound derivatives.

Electron-Donating Groups: The two methoxy (B1213986) groups on the this compound scaffold are electron-donating, which increases the electron density on the pyridine ring. This can enhance the binding of the molecule to its biological target. Studies on related heterocyclic compounds, such as benzimidazoles, have shown that electron-donating groups can contribute to a compound's potency. For instance, a methoxy group at the 6-position of a benzimidazole (B57391) derivative resulted in strong anti-inflammatory activity. nih.gov

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups can also modulate activity. In some series of compounds, electron-withdrawing substituents have been shown to increase potency. nih.gov For example, in a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a para-fluorophenyl substituent, which is electron-withdrawing, resulted in the most potent and selective inhibition of the COX-2 isoenzyme. ijper.org

Positional Isomers: The specific placement of substituents is critical. The arrangement of methoxy groups in dimethoxypyridin-3-amine isomers significantly affects their physicochemical properties and reactivity. For example, the 2,6-isomer of dimethoxypyridin-3-amine has a much higher melting point than other isomers, likely due to stronger intermolecular forces.

A summary of how different substituents affect activity in related heterocyclic systems is provided in the table below.

Compound Series Substituent Effect on Activity Reference
Benzimidazoles6-methoxy (electron-donating)Strong anti-inflammatory activity nih.gov
Benzimidazoles6-nitro (electron-withdrawing)More active than other derivatives nih.gov
Thieno[2,3-d]pyrimidinespara-fluorophenyl (electron-withdrawing)Potent and selective COX-2 inhibition ijper.org
Thieno[2,3-d]pyrimidinespara-methoxy (electron-donating)Decreased COX-2 affinity ijper.org

Lipophilicity and the capacity for hydrogen bonding are key determinants of a drug's pharmacokinetic and pharmacodynamic properties.

Lipophilicity: This property, often measured as logP or logD, influences a drug's absorption, distribution, metabolism, and excretion (ADME). bohrium.compg.edu.pl For orally administered drugs, an optimal lipophilicity range (logP or logD between 1 and 3) is often sought to ensure good membrane permeability and solubility. bohrium.compg.edu.pl The methoxy groups in this compound contribute to its lipophilicity. In the development of bedaquiline (B32110) analogues for tuberculosis, researchers aimed to create less lipophilic compounds to reduce tissue accumulation and potential toxicity. mdpi.com

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. These interactions are critical for binding to biological targets. mdpi.com The ability of a molecule to form hydrogen bonds can be a key factor in its biological activity. For example, in a series of orexin (B13118510) receptor antagonists, a central heterocyclic ring with hydrogen bond acceptors was a key feature for binding. rsc.org Nonconventional hydrogen bonds, such as those involving a polarized C-H group, are also increasingly recognized as important for ligand-receptor interactions. namiki-s.co.jp

The table below illustrates the importance of lipophilicity and hydrogen bonding in drug design.

Drug Design Aspect Key Consideration Example Reference
LipophilicityOptimal range for ADMEBedaquiline analogues designed to be less lipophilic. mdpi.com
Hydrogen BondingTarget bindingOrexin antagonists with H-bond accepting heterocycles. rsc.org
Hydrogen BondingTarget bindingDiaryl ureas acting as both H-bond donors and acceptors. mdpi.com

Optimization of Pharmacological Profiles through Structural Modification

Systematic structural modifications of the this compound scaffold can lead to derivatives with optimized pharmacological profiles. This process often involves balancing potency, selectivity, and pharmacokinetic properties.

For example, in the development of dual orexin receptor antagonists, modifications to the 3,4-dimethoxyphenyl unit (related to the this compound core) were explored to reduce lipophilicity and improve developability. rsc.org While replacing the methoxy groups with methyl or methylamino groups led to a loss of affinity and metabolic stability, other modifications were more successful. rsc.org This highlights the iterative nature of drug optimization, where multiple properties must be considered simultaneously.

Application of Computational Methods in Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are invaluable. nih.govbeilstein-journals.org These computational techniques use information from a set of molecules known to be active to develop a model that can predict the activity of new, untested compounds. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding mechanisms. openmedicinalchemistryjournal.com

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Biological Evaluation and Target Identification

Derivatives of this compound have been investigated for a range of biological activities. For instance, the core structure is found in molecules designed as spleen tyrosine kinase (Syk) inhibitors, which are relevant for treating autoimmune diseases. Additionally, related pyridine derivatives have shown potential as anticancer and antimicrobial agents.

The biological evaluation of these compounds involves in vitro assays to determine their potency and selectivity against specific targets, such as enzymes or receptors. This is often followed by cell-based assays to assess their effects in a more biologically relevant context. For example, an analogue of atpenin A5, which inhibits mitochondrial complex II, showed significant anti-proliferative activity in human prostate cancer cell lines. nih.gov

The table below lists some of the biological targets investigated for compounds containing the this compound or related structures.

Compound/Derivative Biological Target/Activity Therapeutic Area Reference
This compound derivativesSpleen Tyrosine Kinase (Syk) inhibitorsAutoimmune diseases
Atpenin A5 analogueMitochondrial complex II inhibitorCancer nih.gov
2-(5,6-dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e] mdpi.comthiadiazin-3(4H)-one 1,1-dioxideDual orexin receptor antagonistInsomnia rsc.org
Pyrrolo[3,4-c]pyridine derivative with 5,6-dimethoxypyridin-3-yl ringPI3Kγ inhibitorCancer mdpi.com

In Vitro Assessment of Biological Activities

The initial stages of drug discovery for this compound derivatives involve a comprehensive evaluation of their biological effects using a variety of in vitro assays. These laboratory-based tests are crucial for identifying promising compounds and elucidating their biological profiles before advancing to more complex studies.

Cell-based assays are fundamental in determining the effects of novel compounds on cellular functions. Derivatives of this compound have been evaluated for their ability to influence cell proliferation and viability, particularly in the context of cancer research.

One area of investigation has been the development of mitochondrial complex II inhibitors for their anti-proliferative effects. An analogue of the natural product atpenin A5, derived from a dimethoxypyridine core, demonstrated significant anti-proliferative activity in human prostate cancer cell lines. Specifically, compound 16c , a 6-deshydroxy derivative, showed a potent ability to inhibit cancer cell growth. nih.gov The effects of these compounds are often assessed using metabolic assays like the MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells to determine cell viability. sigmaaldrich.comscispace.com Such assays reveal whether a compound's effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation). scispace.com

Another derivative, IG-105 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide), exhibited potent activity against a wide range of human cancer cell lines, including leukemia and solid tumors of the breast, liver, and prostate, with IC₅₀ values ranging from 0.012 to 0.298 µmol/L. researchgate.net Notably, this compound was also effective in drug-resistant tumor cells. researchgate.net

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Assay Type Result (IC₅₀) Source
16c (Atpenin A5 analogue) Bovine CII Enzymatic 96 nM nih.gov
16c (Atpenin A5 analogue) CII Enzymatic 64 nM nih.gov
IG-105 Human leukemia and various solid tumor lines Cytotoxicity 0.012 - 0.298 µM researchgate.net
Enzalutamide (Control) 22Rv1 prostate cancer Cytotoxicity 29 µg/mL nih.gov
Enzymatic Activity Modulation (e.g., PI3Kγ, SYK, Mitochondrial Complex II inhibition)

A key strategy in modern drug design is the targeted modulation of specific enzymes involved in disease pathology. Derivatives of this compound have been synthesized to act as inhibitors of several crucial enzymes.

Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition: Mitochondrial complex II is a key enzyme that links the Krebs cycle to the electron transport chain and has emerged as a target in cancer therapy. nih.govnih.gov The natural product atpenin A5 is a highly selective inhibitor of this complex. Synthetic analogues based on a dimethoxypyridine scaffold have been developed to replicate this activity. nih.gov One such analogue, compound 16c , which lacks the 6-hydroxy group of atpenin A5, displayed a potent IC₅₀ value of 64 nM against complex II. nih.gov Another derivative, 16b , with a shorter butyl side chain, had an IC₅₀ of 345 nM. nih.gov The inhibition of complex II by these compounds is considered a primary mechanism for their observed anticancer effects. nih.gov

Spleen Tyrosine Kinase (Syk) Inhibition: Spleen tyrosine kinase (Syk) is a critical mediator in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases. The this compound structure serves as a key building block in the synthesis of Syk inhibitors. These compounds are designed to interact with the active site of the enzyme, thereby blocking its activity and modulating immune responses.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is particularly relevant for diseases of the central nervous system. Derivatives of this compound have been successfully developed as antagonists for orexin receptors, which are G-protein coupled receptors that regulate the sleep-wake cycle. eurofinsdiscovery.comresearchgate.net

The compound MK-1064 (5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide) was identified as a selective orexin-2 receptor antagonist (2-SORA). researchgate.net Another example is HTL6641 (2-(5,6-dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e] thiadiazin-3(4H)-one 1,1-dioxide), which acts as a dual orexin receptor antagonist (DORA). rsc.org Radioligand competition assays are commonly used to determine the binding affinity (Ki) of these compounds. acs.orgnih.gov For instance, a novel series of potent, selective, and orally efficacious dual antagonists of the orexin receptors was investigated, leading to the identification of lead compound 27 (HTL6641). rsc.org

Table 2: Orexin Receptor Binding Affinities of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Target Assay Type Result (pKi) Source
HTL6641 (27) Orexin-1 (OX1) Radioligand Binding 8.4 rsc.org
HTL6641 (27) Orexin-2 (OX2) Radioligand Binding 8.8 rsc.org
Compound 6 Orexin-2 (OX2) Radioligand Binding 6.6 rsc.org

In Vivo Efficacy Studies of Derivatized Compounds

Following promising in vitro results, select derivatives are advanced to in vivo studies using animal models to assess their efficacy in a living organism. These studies are critical for confirming the therapeutic potential of a compound.

Derivatives targeting orexin receptors have been evaluated in sleep models. MK-1064 was characterized in sleep models across multiple species, including mice, rats, dogs, and rhesus monkeys, where it was shown to promote sleep. researchgate.net Similarly, the dual orexin antagonist HTL6641 was shown to be efficacious in a rat sleep model, confirming its sleep-promoting effects. rsc.org

In the field of oncology, the derivative IG-105 was tested in nude mice bearing human tumor xenografts. researchgate.net Monotherapy with IG-105 resulted in an 81% inhibition of Bel-7402 hepatoma growth and completely inhibited tumor growth at a higher dose. researchgate.net Similar therapeutic responses were observed in mice with MCF-7 breast cancer. researchgate.net Furthermore, when combined with existing chemotherapy agents like oxaliplatin (B1677828) or doxorubicin, IG-105 enhanced their efficacy, turning subcurative treatments into curative ones with complete tumor growth inhibition in the hepatoma model. researchgate.net

Identification and Validation of Molecular Targets

Identifying and validating the specific molecular target of a drug candidate is a cornerstone of modern drug discovery. nih.govslideshare.netsonraianalytics.com This process ensures that the drug's therapeutic effect is due to its interaction with the intended target and helps in understanding its mechanism of action.

For the this compound derivatives developed as sleep aids, the molecular targets are the orexin-1 (OX1) and orexin-2 (OX2) receptors. researchgate.net The identification of these targets was driven by genetic studies linking deficits in orexin function to narcolepsy. researchgate.net The validation process for compounds like MK-1064 and HTL6641 involved multiple steps. researchgate.netrsc.org Initially, in vitro binding assays confirmed high-affinity binding to human orexin receptors. rsc.orgacs.org Functional assays then demonstrated that these compounds act as antagonists, blocking the signaling induced by the natural orexin peptides. nih.gov Finally, in vivo studies showing that these compounds promote sleep in various animal models provided the ultimate validation of the orexin receptors as the relevant therapeutic targets for insomnia. researchgate.netrsc.org

For anticancer derivatives, mitochondrial complex II was identified as a key target. nih.gov The validation for an atpenin A5 analogue (16c ) involved showing that its potent inhibition of complex II (IC₅₀ of 64 nM) correlated with its anti-proliferative effect on prostate cancer cells. nih.gov A control compound that was inactive against complex II showed no growth inhibition, implicating complex II inhibition as the primary mechanism of action. nih.gov

Pharmacological Mechanisms of Action of this compound Analogs

The pharmacological mechanism of action describes how a drug produces its effect at the molecular level. For analogs of this compound, the mechanisms are directly linked to their validated molecular targets.

The mechanism for orexin receptor antagonists like HTL6641 and MK-1064 involves competitive inhibition. These compounds bind to the orexin receptors (OX1 and/or OX2), physically blocking the native orexin neuropeptides (Orexin-A and Orexin-B) from binding and activating them. researchgate.netrsc.orgnih.gov Since the orexin system is a primary regulator of wakefulness, this antagonism suppresses the excitatory signals in the brain, thereby promoting the transition to and maintenance of sleep. eurofinsdiscovery.com

For anticancer derivatives that inhibit mitochondrial complex II, the mechanism is centered on the disruption of cellular energy metabolism and redox balance. nih.gov By inhibiting the succinate-ubiquinone reductase activity of complex II, these compounds block a critical step in both the electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This leads to an accumulation of succinate (B1194679) and a decrease in ATP production. nih.gov Furthermore, inhibition of complex II can induce the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis (programmed cell death) in cancer cells. nih.gov This dual effect of energy depletion and oxidative stress underlies their anticancer activity.

Molecular Interactions with Target Receptors and Enzymes

Derivatives of this compound have demonstrated significant interactions with a variety of molecular targets, a key factor in their therapeutic potential. The specific structural characteristics of these compounds, including the placement of methoxy and amine groups, facilitate these interactions.

One notable interaction is with orexin receptors . Certain derivatives of this compound act as antagonists for these receptors, which are crucial in regulating the sleep-wake cycle. researchgate.netrevistapsiquiatria.pt For instance, the compound MK-1064, which features a 5,6-dimethoxypyridin-2-yl methyl group, has been identified as a selective orexin 2 receptor antagonist (2-SORA). researchgate.netacs.org This selectivity suggests a specific binding mode within the receptor, likely involving hydrogen bonding and hydrophobic interactions.

Another significant target is tubulin . A derivative, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide, has been shown to bind to the colchicine (B1669291) pocket of tubulin, thereby inhibiting microtubule assembly. researchgate.net This interaction is critical for its anticancer activity. The binding is stabilized by potential hydrogen bonds and hydrophobic interactions within the pocket. researchgate.net

Furthermore, derivatives have been investigated as inhibitors of mitochondrial complex II (succinate dehydrogenase) . nih.gov Analogues of atpenin A5, which incorporate the this compound scaffold, have shown potent and selective inhibition of this enzyme, a key component of the electron transport chain. nih.gov The interaction likely involves the pyridine nitrogen and methoxy groups forming key contacts within the enzyme's active site.

In the context of antimicrobial activity, these compounds are thought to interact with bacterial enzymes or cell membranes, although the specific targets are not always fully elucidated. For tuberculosis, derivatives have been designed to target enzymes like alanine (B10760859) dehydrogenase and salicylate (B1505791) synthase MbtI , which are essential for the survival of Mycobacterium tuberculosis. nih.govmdpi.com

The following table summarizes the key molecular targets and the nature of the interaction with this compound derivatives.

Target Receptor/EnzymeType of InteractionDerivative ClassTherapeutic Implication
Orexin Receptors (OX1R, OX2R)AntagonismPyrazole and terpyridine derivativesInsomnia
TubulinBinding to colchicine pocket, inhibition of assemblyCarbazole-sulfonamidesAnticancer
Mitochondrial Complex IIInhibitionAtpenin A5 analoguesAnticancer
Bacterial Enzymes/MembranesInhibition/DisruptionVarious pyridine derivativesAntimicrobial
Alanine Dehydrogenase (MTB)InhibitionTetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine analoguesAntituberculosis
Salicylate Synthase MbtI (MTB)InhibitionFuran-based derivativesAntituberculosis

Signal Transduction Pathway Perturbations

The interaction of this compound derivatives with their molecular targets leads to significant perturbations in various signal transduction pathways. These alterations are central to their pharmacological effects.

By acting as orexin receptor antagonists, these compounds block the signaling cascade initiated by the neuropeptides orexin-A and orexin-B. revistapsiquiatria.ptresearchgate.net This antagonism effectively dampens the wake-promoting signals in the brain, leading to the promotion of sleep. researchgate.netrevistapsiquiatria.pt The orexin signaling pathway is a key regulator of arousal, and its inhibition is a novel mechanism for treating insomnia. nih.gov

In the realm of anticancer research, the inhibition of tubulin polymerization by derivatives such as N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide disrupts the formation of the mitotic spindle. researchgate.net This leads to an arrest of the cell cycle in the M-phase, which in turn activates apoptotic pathways. researchgate.net Specifically, this has been shown to involve the inactivation of Bcl-2 and the cleavage of caspase-3, culminating in programmed cell death. researchgate.net

Furthermore, the inhibition of mitochondrial complex II by atpenin A5 analogues disrupts the electron transport chain and cellular respiration. nih.gov This can lead to an increase in reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. nih.gov

The following table details the signal transduction pathways affected by these derivatives.

Affected PathwayMechanism of PerturbationConsequence
Orexin SignalingAntagonism of OX1R and OX2RPromotion of sleep
Mitotic Spindle FormationInhibition of tubulin polymerizationM-phase cell cycle arrest
ApoptosisBcl-2 inactivation, caspase-3 cleavageProgrammed cell death
Mitochondrial RespirationInhibition of complex IIIncreased ROS, apoptosis

Investigations into the Underlying Biochemical Processes

Research into this compound derivatives has shed light on the fundamental biochemical processes they influence.

The antitubercular activity of some derivatives is linked to the inhibition of crucial mycobacterial enzymes. For example, certain analogues of tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine have been shown to inhibit the Mycobacterium tuberculosis alanine dehydrogenase enzyme. nih.gov This enzyme is vital for the bacterium's metabolism, and its inhibition disrupts essential cellular processes. Similarly, other derivatives have been designed to inhibit salicylate synthase MbtI, an enzyme critical for the synthesis of mycobactins, which are siderophores essential for iron acquisition in mycobacteria. mdpi.com

In the context of anticancer activity, the binding of derivatives to tubulin directly interferes with the dynamic process of microtubule assembly and disassembly, a fundamental process for cell division, intracellular transport, and maintenance of cell structure. researchgate.net The inhibition of mitochondrial complex II by atpenin A5 analogues directly impacts cellular energy production by disrupting the Krebs cycle and the electron transport chain. nih.gov

The following table outlines the key biochemical processes affected by these compounds.

Biochemical ProcessEffect of CompoundTherapeutic Relevance
Mycobacterial Alanine Dehydrogenase ActivityInhibitionAntituberculosis
Mycobacterial Siderophore SynthesisInhibition of MbtIAntituberculosis
Microtubule DynamicsInhibition of polymerizationAnticancer
Cellular RespirationInhibition of mitochondrial complex IIAnticancer

Therapeutic Applications and Disease Area Research

The unique pharmacological properties of this compound derivatives have led to their investigation in several therapeutic areas.

Research in Central Nervous System (CNS) Disorders (e.g., Orexin Receptor Antagonism for Insomnia)

A significant area of research for these derivatives is in the treatment of CNS disorders, particularly insomnia. The discovery that orexins are key regulators of wakefulness has led to the development of orexin receptor antagonists as a novel class of hypnotics. researchgate.netrevistapsiquiatria.pt

Derivatives of this compound have been instrumental in the development of dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R. researchgate.net One such example is MK-1064, a selective orexin 2 receptor antagonist (2-SORA), which contains the 5,6-dimethoxypyridin-2-yl moiety. researchgate.netacs.org Clinical studies with DORAs have demonstrated their efficacy in promoting sleep. revistapsiquiatria.pt This approach to treating insomnia is distinct from traditional hypnotics that act on GABA receptors, and it is thought to have a more favorable profile regarding side effects like next-day drowsiness and cognitive impairment. revistapsiquiatria.ptresearchgate.net

The following table highlights some of the key findings in this area of research.

Compound/Derivative ClassTargetKey FindingReference
MK-1064Orexin 2 Receptor (OX2R)Selective antagonist for the treatment of insomnia. researchgate.netacs.org
Dual Orexin Receptor Antagonists (DORAs)OX1R and OX2RPromote sleep in animals and humans. researchgate.netrevistapsiquiatria.pt
Suvorexant (a DORA)OX1R and OX2RApproved for the treatment of insomnia. revistapsiquiatria.pt

Investigations in Antimicrobial and Anticancer Therapeutics

Derivatives of this compound have shown promise as both antimicrobial and anticancer agents.

In oncology, the ability of certain derivatives to inhibit tubulin polymerization makes them potent anticancer agents. researchgate.netiucr.org For example, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide has demonstrated significant anti-proliferative activity in various human cancer cell lines. researchgate.netiucr.org Another avenue of anticancer research is the inhibition of mitochondrial complex II, with atpenin A5 analogues showing selective toxicity towards cancer cells. nih.gov

The antimicrobial properties of pyridine derivatives, including those of this compound, have also been a focus of research. These compounds are being explored for the development of new antibiotics due to their ability to interact with bacterial enzymes and cell membranes. nih.gov

Antituberculosis Activity

A specific and critical area of antimicrobial research for these derivatives is in the fight against tuberculosis (TB). With the rise of drug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new therapeutic agents. cuni.cz

Derivatives of this compound have been incorporated into more complex molecules designed to combat TB. One such class of compounds is the 5,6,7,8-tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine analogues. nih.gov These compounds have been evaluated for their in vitro activity against both actively replicating and non-replicating M. tuberculosis. nih.gov Notably, some of these derivatives have shown high activity against non-replicative or dormant TB, which is a major challenge in TB treatment. nih.gov

The mechanism of action for some of these antitubercular compounds involves the inhibition of essential mycobacterial enzymes, such as alanine dehydrogenase. nih.gov

The following table presents data on the antitubercular activity of a lead compound from this class.

CompoundTargetActivity against non-replicative MTBReference
2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine (5c)Alanine Dehydrogenase2.7 log reduction of bacteria at 10µg/mL nih.gov
Antitumor Activity

The scaffold of this compound has been incorporated into various novel molecules exhibiting significant antitumor properties. Researchers have explored its derivatives as inhibitors of critical cellular targets, leading to the development of potential anticancer agents.

One area of investigation involves the inhibition of mitochondrial complex II, a crucial enzyme in cellular respiration that is considered a target for cancer therapy. An analogue of atpenin A5, a known inhibitor of mitochondrial complex II, was synthesized using a this compound framework. This synthetic analogue demonstrated potent anti-proliferative activity against human prostate cancer cell lines, with an IC50 value of 64 nM against complex II.

Derivatives of the closely related pyridopyrimidine class have also shown promise. The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, known as BW301U, acts as a potent, lipid-soluble inhibitor of mammalian dihydrofolate reductase. nih.gov This enzyme is a well-established target in cancer chemotherapy. BW301U has demonstrated significant activity against the Walker 256 carcinosarcoma in rat models. nih.gov

Furthermore, the dimethoxypyridine structural motif is present in novel tubulin ligands. Tubulin is the protein subunit of microtubules, which are essential for cell division, making it an attractive target for anticancer drugs. A synthesized tubulin ligand, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), displayed powerful activity against a range of human cancer cell lines, including leukemia and solid tumors of the breast, liver, prostate, lung, skin, colon, and pancreas, with IC50 values ranging from 0.012 to 0.298 µmol/L. researchgate.net In vivo studies showed that IG-105 could inhibit the growth of Bel-7402 hepatoma and MCF-7 breast cancer xenografts in nude mice. researchgate.net The mechanism of action for IG-105 involves binding to the colchicine site on tubulin, which inhibits microtubule assembly and leads to cell cycle arrest and apoptosis. researchgate.net

Other research has focused on synthesizing novel series of pyridin-2-amine derivatives. A study on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives revealed cytotoxic effects in several cancer cell lines. ajgreenchem.com Specifically, compounds MDT-32 and MDT-47 were identified as promising candidates against ER-α-positive breast cancer cells. ajgreenchem.com Additionally, a compound containing the (5,6-dimethoxypyridin-2-yl)methyl group, MK-1064, is currently under investigation in a clinical trial. drugbank.com

Derivative Name/ClassMechanism of ActionActivity DetailsCancer Model(s)
Atpenin A5 AnalogueMitochondrial complex II inhibitorIC50: 64 nMHuman prostate cancer cell lines
BW301U (Pyrido[2,3-d]pyrimidine derivative)Dihydrofolate reductase inhibitorSignificant antitumor activityWalker 256 carcinosarcoma (in rats)
IG-105 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide)Tubulin ligand (colchicine site)IC50: 0.012-0.298 µmol/LHuman leukemia, breast, liver, prostate, lung, skin, colon, and pancreas cell lines; Bel-7402 hepatoma and MCF-7 breast cancer xenografts (in mice)
MDT-32 and MDT-47 (pyridin-2-amine derivatives)CytotoxicPromising activityER-α-positive breast cancer cells
MK-1064Not specifiedUnder investigation in clinical trial NCT02549014Not specified

Other Emerging Therapeutic Potentials (e.g., agrochemicals as intermediates)

Beyond its applications in medicinal chemistry, this compound and its structural isomers serve as valuable intermediates in the synthesis of agrochemicals, particularly herbicides. The pyridine and pyrimidine (B1678525) rings are core structures in many biologically active substances used in agriculture. google.com

The compound is noted as an important intermediate for the production of sulfonylurea herbicides. This class of herbicides is known for its high efficiency and is a significant component of the global agrochemical market. google.com A related isomer, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), is also a key intermediate for both pharmaceuticals and agricultural chemicals, especially in the synthesis of various sulfonylurea herbicides. google.comgoogle.com The general class of primary amines are considered fundamental building blocks in the production of agrochemicals. cymitquimica.com The utility of such compounds as intermediates stems from their ability to participate in various chemical reactions to build more complex molecules. guidechem.com

Patents describe methods for preparing these intermediates, highlighting their industrial importance. For instance, a preparation method for 2-amino-4,6-dimethoxypyrimidine is noted for its relevance to producing important intermediates for medicine and agricultural chemicals. google.comgoogle.com

IntermediateApplicationProduct Class
This compoundIntermediateSulfonylurea herbicides
2-Amino-4,6-dimethoxypyrimidine (ADMP)IntermediateSulfonylurea herbicides

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of 5,6-Dimethoxypyridin-2-amine and its derivatives, providing insights into the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. libretexts.org ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 2,6-dimethoxypyridine, the methoxy (B1213986) protons appear as a singlet at approximately 3.891 ppm, while the aromatic protons show signals at 6.277 and 7.445 ppm. chemicalbook.com For derivatives, the chemical shifts can vary depending on the substituents. For instance, in tert-butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate, the tert-butyl protons of the Boc protecting group are expected to resonate around 1.4 ppm, with the aromatic pyridine (B92270) protons appearing in the range of 6.5–8.5 ppm. vulcanchem.com The chemical shifts of amine protons (N-H) are often broad and can be identified by their disappearance upon the addition of D₂O. libretexts.org

For fluorinated derivatives, ¹⁹F NMR is a powerful tool. It provides information on the electronic environment of the fluorine atoms, which can be used to confirm the success of fluorination reactions and to study the electronic effects of fluorine substitution.

Table 1: Representative ¹H NMR Data for a Related Dimethoxypyridine Compound

Assignment Chemical Shift (ppm)
Aromatic CH 7.445
Aromatic CH 6.277
Methoxy (OCH₃) 3.891

Data derived from the spectrum of 2,6-Dimethoxypyridine in CDCl₃. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is approximately 154.17 g/mol . molbase.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The fragmentation of the pyridine ring and the loss of methoxy groups can also be observed. arkat-usa.org

Different ionization techniques can be employed, such as Electron Impact (EI) and Electrospray Ionization (ESI). google.comacdlabs.com EI is a "hard" ionization technique that often leads to extensive fragmentation, providing detailed structural information. acdlabs.com ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. google.comacdlabs.com HR-MS is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures and for the confirmation of reaction products and impurities.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol

Data sourced from chemical databases. molbase.com

X-ray Diffraction Studies of Crystalline Forms

This technique is crucial for unambiguously confirming the stereochemistry and regiochemistry of complex derivatives. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the solid-state material. nih.gov For example, in a related dimethoxypyrimidine derivative, intermolecular N—H⋯N hydrogen bonds were observed to link the molecules into chains. researchgate.net

Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity of bulk materials and to identify different polymorphic forms, which can have significant implications for the stability and solubility of pharmaceutical compounds. ijcce.ac.ir

Table 3: Example Crystal Data for a Related Pyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 13.5078 Å, b = 7.9272 Å, c = 20.9276 Å, β = 124.027°
Volume 1857.20 ų

Data for N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide. nih.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, FLD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of this compound and its derivatives. google.com The choice of detector depends on the properties of the analyte.

UV Detection: Since the pyridine ring is a chromophore, UV detection is a common and robust method for detecting this compound. The selection of an appropriate wavelength, often between 254-280 nm, is crucial for achieving good sensitivity. HPLC with UV detection is frequently used for routine purity checks and to monitor the progress of chemical reactions. google.comnih.gov

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, especially for trace-level analysis, fluorescence detection can be employed. This often requires derivatization of the amine group with a fluorescent tag, as primary amines themselves may not be sufficiently fluorescent. chromatographyonline.comthermofisher.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers the combined power of chromatographic separation with the high selectivity and sensitivity of mass detection. This is particularly useful for identifying and quantifying impurities, even at very low levels, and for analyzing complex mixtures. researchgate.net HPLC-MS can provide both qualitative (structural) and quantitative information.

The development of a robust HPLC method involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), flow rate, and column temperature. nih.govresearchgate.net

Table 4: General HPLC Parameters for Amine Analysis

Parameter Typical Conditions
Column C18, C8
Mobile Phase Acetonitrile/Water or Methanol/Buffer with gradient elution
Detection UV (220-280 nm), FLD (with derivatization), MS
Flow Rate 0.5 - 1.5 mL/min

General parameters based on common HPLC methods for amine-containing compounds. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a suitable technique for the analysis of volatile derivatives of this compound and for the detection of volatile impurities that may be present from the synthesis process. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis.

GC is often coupled with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (GC-MS) for definitive identification of separated components. researchgate.net GC-MS is a powerful tool for identifying and quantifying trace-level impurities, such as residual solvents or by-products from the synthesis. researchgate.net The selection of the appropriate GC column (e.g., based on polarity) and temperature program is critical for achieving good separation of the components of interest. researchgate.net

Development of Derivatization Protocols for Enhanced Detection and Separation

This compound, like many primary amines, may exhibit poor chromatographic retention on reversed-phase columns and lack a strong chromophore, which complicates its detection by UV-based methods. chromatographyonline.com Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a derivative with improved volatility, stability, chromatographic properties, or detectability. sigmaaldrich.comsigmaaldrich.comjfda-online.com

Pre-column derivatization for High-Performance Liquid Chromatography (HPLC) analysis often involves reacting the primary amine group with a reagent that introduces a fluorescent or UV-absorbing tag. thermofisher.com This not only enhances detection sensitivity but can also improve the separation from other matrix components. chromatographyonline.com For Gas Chromatography (GC) analysis, derivatization is necessary to increase the volatility and thermal stability of the polar amine. sigmaaldrich.comresearchgate.net

Common derivatization strategies applicable to primary amines include:

Acylation: Reagents like acetic anhydride (B1165640) or perfluoroacyl anhydrides react with the amine to form amides. researchgate.netmdpi.com These derivatives are often more volatile and suitable for GC analysis.

Reaction with Fluorescent Reagents: Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazane (NBD-Cl) are used to create highly fluorescent derivatives for HPLC with fluorescence detection (HPLC-FLD), offering excellent sensitivity. thermofisher.commdpi.com

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine group with a nonpolar silyl (B83357) group, making the compound suitable for GC-MS analysis. sigmaaldrich.com

A hypothetical derivatization protocol for HPLC-FLD analysis could involve reacting this compound with a reagent like FMOC-Cl in a borate (B1201080) buffer. The resulting stable derivative would exhibit strong fluorescence, allowing for trace-level quantification. Similarly, for GC-MS, derivatization with MTBSTFA at an elevated temperature would yield a volatile TBDMS-derivative with a characteristic mass spectrum for identification and quantification. sigmaaldrich.com

Table 1: Overview of Potential Derivatization Reagents for this compound

Derivatization ReagentAbbreviationTarget Functional GroupAnalytical TechniqueKey Advantages
9-fluorenylmethyl chloroformateFMOC-ClPrimary/Secondary AminesHPLC-FLD/UVRapid reaction, stable derivatives, high sensitivity. thermofisher.com
o-phthalaldehydeOPAPrimary AminesHPLC-FLDFast reaction, suitable for automated pre-column derivatization. thermofisher.com
4-chloro-7-nitrobenzofurazaneNBD-ClPrimary/Secondary AminesHPLC-FLDForms highly fluorescent and stable derivatives. mdpi.com
Acetic Anhydride-Primary/Secondary AminesGC-MSProtects amine groups, prevents reactions, and allows for accurate quantification. mdpi.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAmines, Hydroxyls, ThiolsGC-MSForms stable derivatives that are less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Benzenesulfonyl chlorideBSCPrimary/Secondary AminesGC-MSForms derivatives with low polarity, preventing interaction with silanol (B1196071) groups in the GC column. gdut.edu.cn

Impurity Profiling and Control Strategies in Pharmaceutical Synthesis

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the final pharmaceutical product. A comprehensive understanding of potential impurities in this compound is necessary to develop effective control strategies.

Identification of Related Substances and By-products

Impurities in this compound can originate from starting materials, intermediates, side reactions during synthesis, or degradation. Based on common synthetic routes for substituted pyridines, several potential related substances and by-products can be hypothesized. For instance, the synthesis may involve the amination of a corresponding halogenated or hydroxylated pyridine precursor.

Potential impurities could include:

Starting Material Residues: Unreacted precursors such as 2-chloro-5,6-dimethoxypyridine or 2-bromo-5,6-dimethoxypyridine.

Intermediates: In multi-step syntheses, residual intermediates can be carried through to the final product.

By-products from Side Reactions:

Incomplete Methylation: If the methoxy groups are introduced during the synthesis, mono-methoxy analogs like 5-methoxy-pyridin-2-amine or 6-methoxy-pyridin-2-amine could form.

Positional Isomers: Depending on the synthetic strategy, isomers such as 4,5-dimethoxypyridin-2-amine (B1339457) could be generated.

Oxidation Products: The pyridine nitrogen can be oxidized to form this compound N-oxide.

Hydrolysis Products: If the synthesis is not anhydrous, methoxy groups could be hydrolyzed to hydroxyl groups, forming compounds like 6-methoxy-2-amino-pyridin-5-ol.

In the context of related compounds, analysis of 2,6-Dimethoxy-3,5-pyridinediamine HCl revealed impurities such as 2,6-dimethoxy-3-nitropyridine (B97036) and 3-amino-2,6-methoxypyridine, highlighting the types of process-related impurities that can arise. europa.eu

Table 2: Potential Related Substances and By-products of this compound

Compound NameStructurePotential Source
2-Chloro-5,6-dimethoxypyridineA pyridine ring with a chlorine at position 2 and methoxy groups at positions 5 and 6.Unreacted starting material
6-Methoxy-pyridin-2-amineA pyridine ring with a methoxy group at position 6 and an amine at position 2.Incomplete methylation by-product
This compound N-oxideA pyridine N-oxide ring with methoxy groups at positions 5 and 6 and an amine at position 2.Oxidation by-product
4,5-Dimethoxypyridin-2-amineA pyridine ring with methoxy groups at positions 4 and 5 and an amine at position 2.Isomeric by-product
1-(5,6-dimethoxypyridin-2-yl)ethanoneAn ethanone (B97240) group attached to position 2 of a 5,6-dimethoxypyridine ring.Impurity from a related synthesis. axios-research.com

Metabolism and Toxicological Research of Pyridin 2 Amine Derivatives

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental in early drug discovery to estimate how a compound will be processed in the body. wuxiapptec.comumb.edu.pl These tests provide initial data on metabolic rate and the enzymes involved.

Hepatic Microsomal Stability Studies

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are used to determine a compound's intrinsic clearance. acs.org While specific half-life (t½) and intrinsic clearance (CLint) values for 5,6-Dimethoxypyridin-2-amine itself are not publicly available, research on complex molecules incorporating this structure, like MK-1064, indicates that such studies were performed to ensure suitable pharmacokinetic profiles. medchemexpress.com The development of MK-1064 as an orally bioavailable drug suggests that it, and by extension its core components, possessed adequate stability in these assays to proceed to further testing. researchgate.netwuxiapptec.com

Table 1: Representative Hepatic Microsomal Stability Data for Drug Candidates This table is illustrative, as specific data for this compound is not available in the public domain. It shows typical parameters measured in such studies.

SpeciesHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
HumanData not availableData not available
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available

Cytochrome P450 (CYP) Mediated Metabolism and Inhibition

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast number of drugs. biorxiv.org Assessing a compound's interaction with these enzymes is critical to prevent adverse drug-drug interactions. core.ac.uk During the development of the selective orexin (B13118510) 2 receptor antagonist (2-SORA) MK-1064, which contains the this compound moiety, reversible CYP inhibition was identified as a significant challenge that needed to be addressed through structural modifications. drugbank.comresearchgate.net

Studies on related orexin receptor antagonists have shown that CYP3A4 is often the main enzyme responsible for metabolism. researchgate.net For two novel orexin-2 receptor radioligands related to MK-1064, low inhibition (IC50 > 5 µM) was observed for major CYP isoforms including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.org While the specific IC50 values for MK-1064 are not detailed in the available literature, its successful progression to clinical trials indicates that the initial CYP inhibition liabilities were successfully mitigated. drugbank.comnih.gov

Table 2: Representative Cytochrome P450 (CYP) Inhibition Profile This table presents typical data sought in CYP inhibition assays. Specific IC50 values for derivatives of this compound like MK-1064 are not publicly available but were assessed during its development. researchgate.netacs.org

CYP IsoformIC50 (µM)
CYP1A2> 5
CYP2C9> 5
CYP2C19> 5
CYP2D6> 5
CYP3A4> 5

Identification of Metabolic Pathways and Major Metabolites (e.g., N-dealkylation)

The metabolic transformation of amine-containing compounds often involves pathways such as N-dealkylation and N-oxidation. scribd.com For a molecule like this compound, the two methoxy (B1213986) groups also present potential sites for O-demethylation. The synthesis of a radiolabeled version of MK-1064, specifically [11C]MK-1064, was achieved by O-[11C]methylation of the precursor 5″-chloro-N-((5-hydroxy-6-methoxypyridin-2-yl)methyl)-[2,2′:5′,3″-terpyridine]-3′-carboxamide. nih.gov This indicates that demethylation of the pyridine (B92270) ring is a known metabolic route.

While a detailed list of major metabolites for compounds featuring the this compound core is not available, the primary metabolic pathways for related complex molecules often involve oxidation and demethylation. researchgate.net The study of these metabolites is crucial as they can be active, inactive, or potentially toxic.

In Vivo Metabolic Fate and Pharmacokinetics

Absorption, Distribution, and Excretion (ADE) Studies

Though specific ADE parameters for this compound are not documented, the properties of MK-1064 provide valuable insights. MK-1064 was developed as an orally active antagonist and demonstrated moderate oral bioavailability and clearance in multiple species, including rats, dogs, and rhesus monkeys. medchemexpress.com Its progression to human clinical trials, where single oral doses were administered, confirms that the compound has acceptable absorption characteristics for therapeutic use. nih.govnih.gov The distribution of such compounds to target tissues, and their subsequent excretion, are critical factors that were evaluated to establish a viable drug candidate. wuxiapptec.com

P-glycoprotein (P-gp) Efflux and Drug Transport Mechanisms

P-glycoprotein (P-gp) is an efflux transporter protein that can pump foreign substances out of cells, reducing drug absorption and penetration into tissues like the brain. mdpi.comnih.gov For drug candidates, being a P-gp substrate can be a significant liability. nih.gov During the development of MK-1064, P-glycoprotein efflux was identified as a key challenge that was overcome through medicinal chemistry efforts. researchgate.net

Bidirectional transport assays, often using Caco-2 cell monolayers, are employed to determine if a compound is a P-gp substrate. mdpi.com In these assays, the transport of a compound is measured from the apical (A) to basolateral (B) side and from the basolateral (B) to apical (A) side. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2.0 is generally considered indicative of active efflux. mdpi.com While the specific efflux ratio for MK-1064 is not published, the acknowledgment of P-gp efflux as an issue suggests that initial derivatives likely had high efflux ratios that were subsequently reduced to an acceptable level in the final clinical candidate. researchgate.net

Table 3: Representative P-glycoprotein (P-gp) Efflux Assay Results This table illustrates the type of data generated to assess P-gp liability. An efflux ratio >2 suggests the compound is a substrate for efflux transporters. Specific values for this compound derivatives are not publicly available. researchgate.netmdpi.com

Compound SeriesApparent Permeability (Papp, 10-6 cm/s) A -> BApparent Permeability (Papp, 10-6 cm/s) B -> AEfflux RatioP-gp Substrate
Initial LeadsLowHigh> 2Yes
Optimized Candidate (e.g., MK-1064)Moderate/HighModerate/High< 2No

Research into Mechanistic Toxicology of Pyridine Amines

The toxicological assessment of pyridine amines is essential for evaluating their safety and mechanism of action. Research into this class of compounds investigates how structural modifications influence their interaction with biological systems, leading to potential toxicity.

Genotoxicity and mutagenicity studies are crucial for identifying compounds that can cause genetic damage, a key factor in carcinogenesis. While direct and comprehensive genotoxicity data for this compound is not extensively documented in public literature, analysis of related pyridine and aminopyridine structures provides valuable context.

Based on structure-activity relationship analyses of monoaminopyridines, it is suggested that they are unlikely to be mutagenic in standard genotoxicity assays. epa.gov For example, 2-Aminopyridine (B139424) tested negative for mutagenicity in multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) at concentrations up to 10,000 µ g/plate , both with and without metabolic activation. epa.gov It also did not show mutagenic activity in an Escherichia coli paper-disk assay. epa.gov However, other heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), which is formed during the cooking of meat, are known to be mutagenic and carcinogenic after metabolic activation. oup.comnih.gov

In the case of 6-methoxy-2-methylamino-3-aminopyridine HCl, a related aminopyridine used in hair dyes, the compound did induce gene mutations in bacteria. europa.eu However, this result was not confirmed in mammalian cells, and under in vivo conditions, the findings from in vitro gene mutation assays were not substantiated. europa.eu The genotoxicity of aminophenols, which can be metabolites of aminopyridines, is thought to be linked to the generation of reactive oxygen species (ROS) through redox cycling, rather than the formation of covalent DNA adducts. nih.gov These assessments on structurally similar compounds underscore the necessity for specific testing of this compound to definitively characterize its genotoxic and mutagenic potential.

The cytotoxic potential of this compound has been explored primarily through the investigation of its derivatives, which have been synthesized for various therapeutic applications, particularly in oncology. This compound serves as a key intermediate in the creation of more complex molecules with specific biological activities.

One area of research involves the synthesis of analogues of atpenin A5, a natural inhibitor of mitochondrial complex II (succinate dehydrogenase). nih.gov These derivatives have shown significant anti-proliferative activity. For instance, derivative 16c, derived from a related pyridine structure, displayed selective, dose-dependent inhibition of cell growth in DU-145 and 22Rv1 human prostate cancer cell lines. nih.gov This inhibition of mitochondrial complex II disrupts the electron transport chain, leading to reduced oxygen consumption, decreased ATP production, and ultimately, cancer cell death. nih.gov

Another derivative, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), has demonstrated potent anticancer activity against a wide range of human cancer cell lines, including leukemia, breast, liver, and prostate cancers, with IC₅₀ values in the nanomolar to low micromolar range. researchgate.net The mechanism of action for IG-105 involves the inhibition of microtubule assembly by binding to the colchicine (B1669291) site on tubulin. researchgate.net This disruption of the microtubule network leads to an arrest of the cell cycle in the M-phase, followed by apoptosis mediated through caspase pathways. researchgate.net

Studies on other pyridine derivatives have also highlighted various mechanisms of cytotoxicity, including the induction of apoptosis through caspase-dependent pathways and the generation of reactive oxygen species (ROS). nih.govnih.gov The cytotoxic effects of these compounds are often selective, showing greater potency against cancer cells than normal, non-malignant cells. nih.gov

Interactive Table: Cytotoxicity of Pyridine Derivatives

Compound/DerivativeCell Line(s)IC₅₀ ValueMechanism of ActionReference
Atpenin A5 Analogue (16c)DU-145 (Prostate)13 µg/mLMitochondrial Complex II Inhibition nih.gov
Atpenin A5 Analogue (16k)22Rv1 (Prostate)2 µg/mLMitochondrial Complex II Inhibition nih.gov
IG-105Bel-7402 (Hepatoma)~0.17 µMTubulin Polymerization Inhibition researchgate.net
Di(2-picolyl) amine (DPA)HEK293 (Kidney)1,079 µMCaspase-dependent Apoptosis nih.gov
RangerPro (Glyphosate formulation)Caco-2 (Intestinal)125 µg/mLNecrotic Effects biorxiv.org

A critical aspect of toxicological research for new chemical entities, especially those intended for pharmaceutical use, is the assessment of organ-specific toxicity. Cardiotoxicity is a primary concern, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. drughunter.com Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia known as Torsades de Pointes. drughunter.comnih.gov

Many drug candidates are screened for hERG activity early in development. drughunter.com Typical hERG inhibitors are often lipophilic, polyaromatic basic amines. drughunter.com Given that this compound contains a basic amine group, a common feature in many hERG inhibitors, its potential for cardiac ion channel interaction warrants careful evaluation.

While specific in vitro or in vivo data on the cardiotoxicity or hERG inhibition of this compound itself is not detailed in the available literature, studies on other complex molecules containing pyridine moieties provide context. For example, in the development of PROTAC degraders, a compound (Compound 12) was assessed for cardiac safety and showed no significant hERG channel inhibition at a concentration of 10 μM. acs.org Similarly, various β-blockers, some of which contain amine functionalities, exhibit widely different affinities for the hERG channel, with some like carvedilol (B1668590) showing inhibition at clinically relevant concentrations, while others like atenolol (B1665814) show none. nih.gov

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science and Supramolecular Chemistry

While direct research on 5,6-Dimethoxypyridin-2-amine in materials science is still a nascent field, the inherent properties of its core structure suggest significant potential. The 2-aminopyridine (B139424) moiety is a well-established and powerful building block in supramolecular chemistry and crystal engineering. rsc.org This functionality can form robust, self-complementary hydrogen bonds, leading to the predictable self-assembly of molecules into ordered, higher-dimensional networks such as tapes, layers, or three-dimensional frameworks. rsc.orgnih.gov

The primary amine and the pyridine (B92270) nitrogen atom can act as hydrogen bond donors and acceptors, respectively, to form a characteristic dimeric R22(8) motif, a reliable pattern frequently observed in the crystal structures of related compounds. rsc.org The presence of the two methoxy (B1213986) groups on the pyridine ring can further influence supramolecular assembly by:

Modulating Solubility: Affecting the solubility of the molecule in various solvents, which is a critical parameter for solution-based self-assembly processes.

Steric Influence: Directing the crystal packing and the geometry of the resulting supramolecular architectures.

Weak Interactions: Participating in weaker C-H···O interactions, which can provide additional stability and control over the final solid-state structure. nih.gov

The pyridine core is a fundamental component in the design of a wide range of functional materials, including photosensitizers and fluorescent chemosensors. The electronic properties endowed by the pyridine ring, modified by the electron-donating methoxy groups and the amino group, could be harnessed in the development of novel organic electronic materials. Future research may focus on synthesizing derivatives of this compound to create liquid crystals, organic light-emitting diode (OLED) components, or sensors where the pyridine nitrogen can coordinate with metal ions, leading to detectable changes in optical or electronic properties. nbinno.comjustdial.com

Advanced Drug Delivery Systems Incorporating this compound Moieties

The development of advanced drug delivery systems (DDS) aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and site-specific targeting, thereby reducing side effects. frontiersin.org The structural features of this compound make its core (moiety) an attractive component for incorporation into such systems.

The primary amine group at the 2-position serves as a versatile chemical handle for conjugation. frontiersin.org This allows the moiety to be covalently attached to various drug delivery platforms, including:

Nanoparticles: The amine can react with activated functional groups on the surface of liposomes, polymeric nanoparticles, or metallic nanoparticles to tether the molecule or a drug derivative to the carrier.

Antibody-Drug Conjugates (ADCs): In this targeted therapy approach, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The amine group on a derivative of this compound could serve as an attachment point for the linker-drug combination. frontiersin.org

Polymer-Drug Conjugates: The moiety could be incorporated into polymer backbones or attached as a pendant group, creating macromolecular prodrugs with improved pharmacokinetic profiles. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Modern drug discovery and materials design are increasingly driven by computational approaches, with artificial intelligence (AI) and machine learning (ML) at the forefront. researchgate.net These technologies can dramatically accelerate the design-build-test-learn cycle by predicting the properties of novel compounds before they are synthesized. The this compound scaffold is an ideal starting point for such in silico exploration.

A typical ML-driven workflow for designing novel derivatives could involve several stages:

Library Generation: A vast virtual library of derivatives can be computationally generated by attaching a wide range of chemical fragments to the amine or pyridine core of this compound.

Property Prediction: ML models, trained on large datasets of known molecules and their experimental properties, can then predict key parameters for each virtual derivative. These parameters can include biological activity against a specific target (e.g., an enzyme or receptor), ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and physicochemical characteristics like solubility. mdpi.com

Generative Models: More advanced techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can "learn" the underlying rules of chemical space and design entirely new molecules. atomwise.com Starting with the this compound scaffold, these models could be biased to generate novel derivatives optimized for a multi-parameter objective, such as high potency and low toxicity. mdpi.comatomwise.com

Specialized cheminformatics software and Python libraries are instrumental in this process, enabling the conversion of molecular structures into machine-readable formats (fingerprints) that models can use for analysis and prediction. atomwise.comnih.gov This computational-first approach allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Sustainable Synthesis and Green Chemistry Approaches

The increasing emphasis on environmental responsibility in the chemical industry has spurred the development of green chemistry principles to reduce waste and minimize the use of hazardous substances. ijarsct.co.in The synthesis of pyridine derivatives, including this compound, is an area ripe for the application of these sustainable practices. nih.govresearchgate.net

Traditional methods for pyridine synthesis often require harsh conditions, toxic reagents, and volatile organic solvents. ijarsct.co.in Modern, greener alternatives focus on improving efficiency and reducing environmental impact. nih.gov Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating. ijarsct.co.innih.gov

Use of Green Solvents and Catalysts: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. Similarly, using recyclable or biodegradable catalysts can improve the sustainability of the process. researchgate.net

Biocatalysis: Employing enzymes or whole-cell systems to perform chemical transformations offers high selectivity under mild conditions (room temperature and neutral pH), eliminating the need for harsh reagents. For instance, biocatalytic C-H oxyfunctionalization could be a sustainable route to introduce hydroxyl groups, or transaminases could be used for amine synthesis. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives
ParameterTraditional Synthesis (e.g., Chichibabin)Green Synthesis Approaches
Reaction ConditionsHigh temperatures, high pressure, harsh reagentsMilder conditions, often atmospheric pressure, ambient temperature (biocatalysis) rsc.org
SolventsVolatile organic compounds (VOCs), hazardous solventsWater, ethanol, ionic liquids, or solvent-free conditions ijarsct.co.inresearchgate.net
EfficiencyOften multi-step, lower atom economy, moderate yieldsHigher yields, high atom economy (MCRs), shorter reaction times (microwaves) nih.gov
Waste GenerationSignificant production of byproducts and wasteMinimized waste, use of recyclable catalysts, fewer purification steps researchgate.net
SelectivityCan produce mixtures of isomers, requiring difficult separationsHigh regio- and stereoselectivity, especially with biocatalysis rsc.org

Patent Landscape Analysis and Intellectual Property Considerations

A patent landscape analysis reveals how a chemical compound is utilized and protected within the industry. For a versatile intermediate like this compound, intellectual property (IP) considerations are crucial. While patents may not always cover the compound itself, they frequently claim its use as a key intermediate in the synthesis of a novel, high-value active ingredient (API) or its specific method of preparation. pharmanoble.com

An analysis of related compounds, such as the isomer 2-amino-4,6-dimethoxypyrimidine (B117758), shows that it is a critical intermediate in the production of numerous sulfonylurea herbicides. google.com Patents in this area typically claim:

Method of Preparation: Novel, efficient, or high-purity synthesis routes for the intermediate. google.comgoogle.com

Use as an Intermediate: The specific step of using the compound to synthesize a final product, such as a particular herbicide or pharmaceutical.

Composition of Matter: Claims on the final API that is synthesized from the intermediate.

The value of this compound in the IP landscape is therefore intrinsically linked to the novelty and commercial potential of the final products derived from it. Companies developing new pharmaceuticals or agrochemicals will often file patents that protect the entire synthetic pathway, including key building blocks, to secure their market position. Future patent activity involving this compound will likely emerge from its application as a critical component in the synthesis of new APIs for various therapeutic areas. mallakchemicals.comchemicalbook.com

Table 2: Illustrative Patent Landscape for a Related Pyrimidine (B1678525) Intermediate
Patent NumberTitleAssigneeKey Claims/Focus Area
CN103159684BMethod for preparing 2-amino-4,6-dimethoxypyrimidineNot specified in sourceFocuses on an improved industrial synthesis method for the intermediate, highlighting its importance for producing sulfonylurea herbicides like nicosulfuron (B1678754) and bensulfuron. google.com
CN102898382AMethod for synthesizing 2-amino-4,6-dimethoxypyrimidineNot specified in sourceDescribes an economical and environmentally friendly synthesis route using guanidine (B92328) nitrate (B79036) and diethyl malonate, employing green chemistry principles. google.com

Q & A

Basic: What are the standard synthetic routes for preparing 5,6-Dimethoxypyridin-2-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a reported procedure suspends intermediates in dioxane with concentrated aqueous ammonia under reflux to introduce the amine group . Optimization includes adjusting solvent polarity (e.g., dioxane for solubility), temperature (80–100°C), and stoichiometry of ammonia to improve yield. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency in functionalized derivatives .

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and amine (-NH₂) groups. Methoxy protons typically resonate at δ ~3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calculated m/z 168.0764 for C₇H₁₀N₂O₂) .
  • IR Spectroscopy : Peaks at ~1587 cm⁻¹ (C=N stretching) and ~2932 cm⁻¹ (C-H in -OCH₃) validate functional groups .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for dust control and install emergency showers/eye washes .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported yields or by-products during synthesis?

Methodological Answer:
Contradictions often arise from divergent reaction conditions. For example:

  • Solvent Effects : Polar solvents (e.g., MeOH/H₂O) may favor hydrolysis, while non-polar solvents (dioxane) reduce side reactions .
  • Catalyst Screening : Testing palladium vs. copper catalysts can minimize undesired cross-coupling by-products .
  • Analytical Validation : Use HPLC-MS to track intermediates and quantify impurities .

Advanced: What strategies are effective for functionalizing this compound into complex ligands or pharmacophores?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the pyridine ring. Pd(PPh₃)₄ in DME/H₂O (10:1) at 150°C achieves high efficiency .
  • Reductive Amination : React with aldehydes/ketones to form secondary amines, useful in ligand design .
  • Fluorination : Introduce fluorine atoms via electrophilic substitution to enhance bioactivity .

Advanced: How does the electronic nature of substituents impact the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • Methoxy Groups : Electron-donating -OCH₃ groups increase electron density at the pyridine ring, enhancing metal-ligand binding (e.g., with Cu²⁺ or Ru³⁺) .
  • Amine Group : Acts as a chelating site, with pH-dependent protonation affecting complex stability. Conduct UV-Vis titrations to determine pKa and binding constants .

Advanced: What computational methods are used to predict the biological activity or stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict reactivity and redox properties .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. PubChem CID data (e.g., SMILES: COC1=C(N)C(=CC=C1)OC) aids in structure preparation .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How can researchers address discrepancies in spectroscopic data across studies for this compound?

Methodological Answer:

  • Solvent Referencing : Ensure NMR chemical shifts are calibrated to the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .
  • Isotopic Purity : Use deuterated solvents to avoid proton contamination in NMR .
  • Collaborative Validation : Cross-check HRMS and IR data with open-access databases (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.